Sodium diethyl phosphate Sodium diethyl phosphate
Brand Name: Vulcanchem
CAS No.: 2870-30-6
VCID: VC21162219
InChI: InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);
SMILES: CCOP(=O)([O-])OCC.[Na+]
Molecular Formula: C4H11NaO4P
Molecular Weight: 177.09 g/mol

Sodium diethyl phosphate

CAS No.: 2870-30-6

Cat. No.: VC21162219

Molecular Formula: C4H11NaO4P

Molecular Weight: 177.09 g/mol

* For research use only. Not for human or veterinary use.

Sodium diethyl phosphate - 2870-30-6

Specification

CAS No. 2870-30-6
Molecular Formula C4H11NaO4P
Molecular Weight 177.09 g/mol
IUPAC Name sodium;diethyl phosphate
Standard InChI InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);
Standard InChI Key HXWUTZZCDWPVAR-UHFFFAOYSA-N
Isomeric SMILES CCOP(=O)([O-])OCC.[Na+]
SMILES CCOP(=O)([O-])OCC.[Na+]
Canonical SMILES CCOP(=O)(O)OCC.[Na]

Introduction

Physical and Chemical Properties

Sodium diethyl phosphate is an organophosphate compound with the molecular formula C4H10NaO4P. The structure consists of a phosphate group with two ethoxy substituents and a sodium ion. This arrangement gives the compound unique physical and chemical characteristics that define its behavior in various applications.

Basic Physical Properties

Sodium diethyl phosphate presents as a white to off-white solid at room temperature. It possesses a molecular weight of 176.08300 g/mol, which influences its behavior in solution and its interactions with biological systems . The compound has a boiling point of approximately 200.3°C at 760 mmHg, indicating its thermal stability under standard pressure conditions . This relatively high boiling point suggests strong intermolecular forces, likely due to the ionic character contributed by the sodium ion.

Thermal Properties

The thermal stability of sodium diethyl phosphate is an important consideration for its storage and application. The compound has a flash point of 74.9°C, indicating the temperature at which it can ignite when exposed to an ignition source . This moderate flash point requires appropriate safety measures during handling and storage to prevent accidental ignition. The thermal decomposition pathway likely involves the breakdown of the phosphate ester bonds, potentially releasing volatile organic compounds.

Chemical Reactivity

Sodium diethyl phosphate undergoes various chemical transformations that define its utility in organic synthesis and other applications. The compound can participate in hydrolysis reactions, where the phosphate ester bonds are cleaved in the presence of water. This property is particularly relevant in biological systems where phosphate esters play crucial roles in enzymatic processes.

PropertyValue
CAS Number2870-30-6
Molecular FormulaC4H10NaO4P
Molecular Weight176.08300 g/mol
Boiling Point200.3°C at 760 mmHg
Flash Point74.9°C
Physical StateWhite to off-white solid

Synthesis Methods

The production of sodium diethyl phosphate can be achieved through several synthetic routes, each with specific advantages depending on the scale and purity requirements. The synthesis typically involves the formation of a diethyl phosphate intermediate followed by neutralization with a sodium base.

Phosphorus Trichloride Method

One established method for producing sodium diethyl phosphate involves the reaction of phosphorus trichloride with ethanol under controlled conditions. This process begins with a chemical reaction between phosphorus trichloride and ethanol under vacuum conditions at approximately 15°C . The reaction generates hydrogen chloride and ethyl chloride gases as byproducts, which are removed during a high-vacuum rapid deacidification process . This removal helps control the content and acidity of the diethyl phosphate intermediate.

After the initial reaction, the diethyl phosphate intermediate is cooled to around 10°C before a sodium hydroxide solution of specific concentration is carefully added dropwise at a temperature between 60-70°C . The temperature is then gradually increased to 70°C, and the reaction mixture is maintained at this temperature for approximately 2 hours under heat insulation conditions . The reaction is considered complete when the pH of the solution reaches 7.5, indicating full neutralization. The final step involves vacuum distillation to recover any ethanol produced during the reaction process .

Phosphoric Acid Esterification

Another synthetic pathway involves the direct esterification of phosphoric acid with ethanol. This process typically requires elevated temperatures and catalysts to facilitate the formation of the diethyl phosphate intermediate. The resulting diethyl phosphate is then neutralized with sodium hydroxide to yield the sodium salt. This method can be advantageous when starting from readily available phosphoric acid.

Laboratory Scale Synthesis

For research purposes, sodium diethyl phosphate can be synthesized via a multi-step process starting with diethyl phosphorochloridate. As documented in research literature, this involves reacting diethyl phosphorochloridate with phenol in ethyl ether in the presence of triethylamine to yield diethyl phenyl phosphate . The product is then purified using silica gel chromatography. Subsequent hydrogenation of this organophosphate in methanol using Pd/C as a catalyst provides diethyl hydrogen phosphate with quantitative yield after filtration of the catalyst and evaporation of the solvent under reduced pressure . The final neutralization with sodium hydroxide yields sodium diethyl phosphate.

Structural Characteristics

The structural features of sodium diethyl phosphate play a crucial role in determining its chemical behavior and interactions with various biological and chemical systems. The compound's structure has been studied through various analytical techniques, revealing important insights about its bonding and coordination properties.

Molecular Structure

Sodium diethyl phosphate consists of a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement. Two of these oxygen atoms form bonds with ethyl groups, creating the diethyl phosphate portion of the molecule. Another oxygen carries a negative charge and forms an ionic bond with the sodium cation. The fourth oxygen is double-bonded to the phosphorus atom, completing the phosphate group structure. This arrangement results in a compound with both ionic and covalent bonding characteristics.

Binding Properties

Research has provided significant insights into how sodium diethyl phosphate interacts with metal centers in biological systems. X-ray diffraction studies have shown that diethyl phosphate can function as a bridging ligand between two divalent cations in enzyme active sites . In the structure of the phosphotriesterase (PTE)-diethyl phosphate complex, the diethyl phosphate molecule symmetrically bridges two divalent metal cations . This arrangement displaces the hydroxide from solvent that normally bridges the two divalent cations in structures determined in the presence or absence of substrate analogues.

Detailed structural analysis reveals that one of the phosphoryl oxygen atoms in the PTE-diethyl phosphate complex is positioned approximately 2.0 Å away from the α-metal ion, while the other oxygen is about 2.2 Å away from the β-metal ion . The two metal ions in this complex are separated by a distance of 4.0 Å . This coordination geometry provides important insights into how diethyl phosphate functions in enzymatic systems and may inform the development of enzyme inhibitors or catalysts.

Biological Interactions

Sodium diethyl phosphate exhibits significant biological activity, primarily due to its structural similarity to phosphate groups found in various biomolecules. These interactions have implications for both basic research and potential applications in medicine and biotechnology.

Enzyme Interactions

One of the most well-studied biological interactions of sodium diethyl phosphate is with phosphotriesterase enzymes. Phosphotriesterase catalyzes the hydrolysis of organophosphate esters at rates approaching the diffusion limit . In these enzymatic systems, diethyl phosphate functions as a product of the hydrolysis reaction and can provide valuable insights into the catalytic mechanism.

Research has shown that when bound to phosphotriesterase, diethyl phosphate coordinates to the binuclear metal center in the enzyme's active site . This binding displaces the hydroxide from solvent that normally bridges the two divalent cations in the enzyme structure. The coordination of diethyl phosphate to these metal centers can influence the enzyme's catalytic activity and has been used to study the mechanism of organophosphate hydrolysis.

Nucleic Acid Interactions

Sodium diethyl phosphate also demonstrates interactions with nucleic acids, which are relevant to understanding its potential effects on genetic material. Research indicates that sodium cations, such as those from sodium diethyl phosphate, preferentially bind to specific regions along the phosphate backbone of nucleic acids . This binding can influence the structural conformation of DNA and RNA, potentially affecting their biological functions. The nature of these interactions depends on factors such as the concentration of sodium diethyl phosphate, pH, and the presence of other ions.

Applications

Sodium diethyl phosphate finds applications across multiple scientific and industrial domains, leveraging its unique chemical properties and structural characteristics.

Chemical Synthesis

In organic synthesis, sodium diethyl phosphate serves as a valuable reagent for phosphorylation reactions. Its ability to introduce phosphate groups into organic molecules makes it useful in the synthesis of phosphate esters, which are important components in various pharmaceutical and agricultural compounds. The compound's moderate reactivity allows for selective phosphorylation under controlled conditions.

Biochemical Research

Sodium diethyl phosphate plays a significant role in biochemical research, particularly in studies involving enzyme mechanisms. As a product of organophosphate hydrolysis, it has been used to investigate the catalytic mechanisms of enzymes like phosphotriesterase . Understanding these mechanisms is crucial for developing strategies to detoxify organophosphate compounds, which include many pesticides and nerve agents.

Industrial Uses

In industrial settings, sodium diethyl phosphate and related compounds find applications as flame retardants, plasticizers, and additives in various polymer formulations. The compound's thermal properties and chemical stability make it suitable for these applications. Additionally, its relatively low toxicity compared to other organophosphates makes it a preferred choice in certain industrial processes.

Analytical Methods

Various analytical techniques have been developed to detect, quantify, and characterize sodium diethyl phosphate in different matrices. These methods are essential for ensuring product quality, monitoring environmental presence, and supporting research activities.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, particularly 31P NMR and 1H NMR, serves as a powerful tool for analyzing sodium diethyl phosphate. These techniques provide information about the compound's structure, purity, and chemical environment. In research settings, NMR has been used to confirm the identity and purity of synthesized sodium diethyl phosphate, with reported purity levels exceeding 98% .

Chromatographic Techniques

Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), enable the separation and quantification of sodium diethyl phosphate in complex mixtures. These techniques are particularly valuable for quality control in industrial production and for environmental monitoring. Mass spectrometry is often coupled with these separation techniques to provide additional structural confirmation and enhanced sensitivity.

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